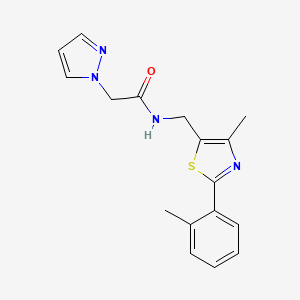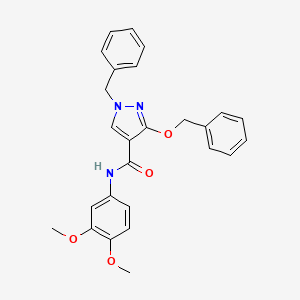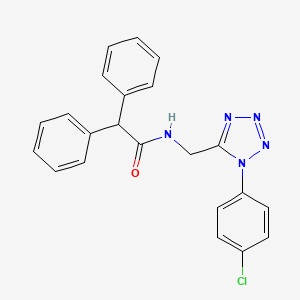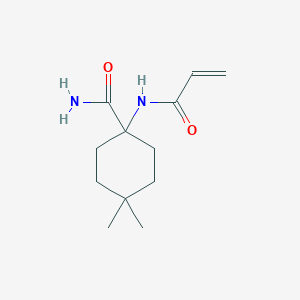
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocyclic compound), and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings are both five-membered rings containing nitrogen, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Aplicaciones Científicas De Investigación
Anticancer Activity
A study on thiazole derivatives, including compounds structurally similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, highlighted their synthesis and investigation for anticancer activities. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some derivatives showing selective cytotoxicity and high apoptosis percentages, albeit not as high as the standard cisplatin (Evren et al., 2019).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, including structural analogs of the compound of interest, explored their antioxidant activities. These studies involved in vitro assays such as DPPH, ABTS, and FRAP, showing that these compounds exhibit significant antioxidant activities (Chkirate et al., 2019).
Analgesic Activity
Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and tested for analgesic activities using the tail immersion method in mice. Among these, certain compounds demonstrated high analgesic activity, indicating the potential of such structures for pain management research (Saravanan et al., 2011).
Antimicrobial Activity
Synthetic efforts have also focused on thiazole derivatives for their antimicrobial properties. These compounds were evaluated against a range of bacteria and fungi, with some showing significant anti-bacterial and anti-fungal activities. This suggests the potential use of such compounds in antimicrobial research (Saravanan et al., 2010).
Anti-inflammatory Activity
Derivatives of the compound of interest have been synthesized and assessed for anti-inflammatory activities. Certain compounds in this category showed significant activity, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, also known as N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide interacts with its target, the AhR, by inhibiting the nuclear translocation and DNA binding of AhR . This compound also inhibits the induction of AhR-dependent transcription, even at high concentrations .
Biochemical Pathways
The interaction of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide with AhR affects the AhR signaling pathway . This pathway plays a crucial role in various biological processes, including cell cycle regulation, immune response modulation, and xenobiotic metabolism .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide’s action primarily involve the modulation of AhR activity . By inhibiting AhR, this compound can potentially influence a variety of cellular processes regulated by this receptor .
Action Environment
The action, efficacy, and stability of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be affected by the presence of organic solvents.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or material science .
Propiedades
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLARKKXQJFYTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)


![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2599472.png)
![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)

![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)


![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

